molecular formula C10H12BrNO B1380826 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1393714-71-0

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1380826
CAS RN: 1393714-71-0
M. Wt: 242.11 g/mol
InChI Key: LONXJWSXOYAVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . This compound is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound and similar compounds has been described in the literature . The process typically involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position of the tetrahydroisoquinoline ring . The InChI code for this compound is 1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline has been explored in various synthetic chemistry contexts. For example, Zlatoidský and Gabos (2009) described a convenient synthesis method for 6-Bromo-1,2,3,4-tetrahydroisoquinoline, highlighting its utility in organic synthesis (Zlatoidský & Gabos, 2009). Additionally, the compound has been identified in natural products such as those isolated from the red alga Rhodomela confervoides, as reported by Ma et al. (2007), demonstrating its occurrence in marine environments (Ma et al., 2007).

Applications in Medicinal Chemistry

In medicinal chemistry, tetrahydroisoquinoline derivatives, including those related to this compound, have shown potential in cancer research. Hargrave et al. (2022) explored a tetrahydroisoquinoline derivative as a microtubule disruptor in breast cancer cells, indicating its role in enhancing the cytotoxicity of radiation therapy (Hargrave et al., 2022).

Pharmacological Research

Pharmacological research has also leveraged compounds like this compound. For example, Nakagawa et al. (1996) synthesized various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, closely related to the compound , and investigated their effects on mouse behavior, suggesting potential physiological roles (Nakagawa et al., 1996).

Radiopharmaceutical Applications

The compound has also found use in radiopharmaceutical sciences. Kassiou et al. (1994) discussed the synthesis of a radiotracer using a bromo-methoxy-tetrahydroisoquinoline derivative, highlighting its application in studying dopamine D1 receptors in vivo (Kassiou et al., 1994).

Mechanism of Action

Target of Action

This compound is a derivative of tetrahydroisoquinoline, which is a structural motif of various natural products and therapeutic lead compounds

Mode of Action

Tetrahydroisoquinolines are known to interact with their targets through various mechanisms, often involving the formation of an iminium intermediate . The bromo and methoxy substituents on the tetrahydroisoquinoline backbone may influence its binding affinity and selectivity for its targets.

Biochemical Pathways

Tetrahydroisoquinolines are precursors for various alkaloids displaying multifarious biological activities . The compound’s effects on biochemical pathways would likely depend on its specific targets and mode of action.

Pharmacokinetics

The compound’s molecular weight is 242.12 , which is within the range generally favorable for oral bioavailability.

Action Environment

The action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other molecules, could also influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). By inhibiting MAO, this compound can affect the levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes. For instance, this compound can bind to the active site of MAO, leading to enzyme inhibition. This binding interaction prevents the breakdown of neurotransmitters, resulting in increased levels of these molecules in the synaptic cleft. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection and mood enhancement. At higher doses, it can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in certain tissues, such as the brain and liver. Transporters like P-glycoprotein may facilitate its movement across the blood-brain barrier, affecting its central nervous system activity. The distribution of this compound can also be influenced by its binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, it may affect energy metabolism and oxidative stress responses. In the nucleus, it can influence gene expression by interacting with chromatin and transcriptional machinery .

properties

IUPAC Name

6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONXJWSXOYAVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.